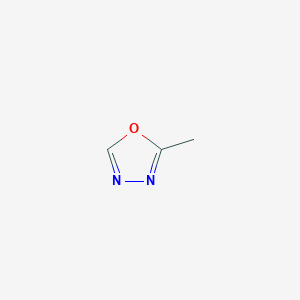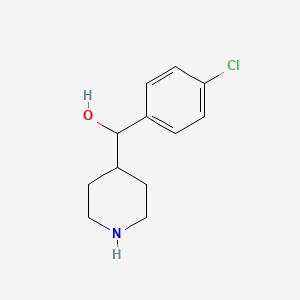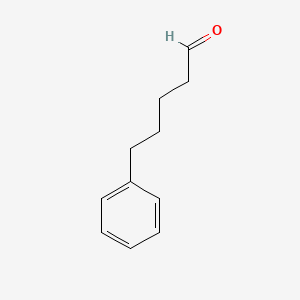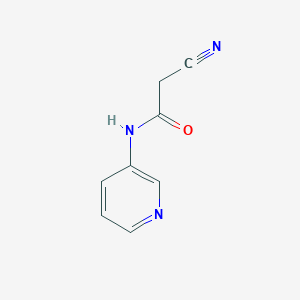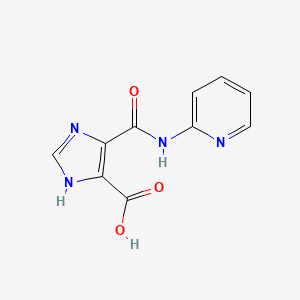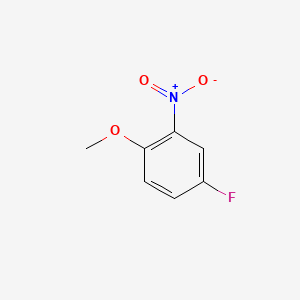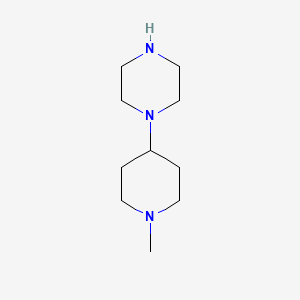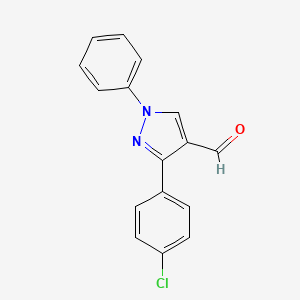
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CPCPC) is a chemical compound that has been studied for its potential applications in various scientific research areas. This compound is a member of the pyrazole family and is composed of two aldehyde groups and one phenyl group. CPCPC has been studied for its potential use in the synthesis of various compounds, as well as its potential mechanisms of action and biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized through various methods, including condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids. These techniques have been effective in preparing pyrazole compounds with specific structural configurations (Loh et al., 2013).
Crystal Structure Determination : X-ray diffraction methods have been utilized to determine the crystal structure of various pyrazole derivatives, including this compound. These studies reveal details about molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Chemical Reactions and Derivatives
Formation of Pyrazolyl Pharmacophore : This compound has been used to prepare thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, indicating its utility in synthesizing various pharmacophores (Khalifa et al., 2017).
Anticonvulsant and Analgesic Studies : Derivatives of this compound have been synthesized for potential anticonvulsant and analgesic activities, showing the compound's relevance in medicinal chemistry (Viveka et al., 2015).
Supramolecular Chemistry
- Supramolecular Assembly : The compound has been involved in the synthesis of reduced bipyrazoles, which exhibit significant supramolecular assembly, highlighting its role in the development of complex molecular systems (Cuartas et al., 2017).
Synthesis Under Specific Conditions
- Ultrasonics Promoted Synthesis : Synthesis under ultrasonic conditions has been explored, showing that this compound can be efficiently synthesized in shorter reaction times and with good yields (Trilleras et al., 2013).
Biological Activity
- Antimicrobial Activity : Chitosan Schiff bases derived from pyrazole derivatives of this compound have shown antimicrobial activity, demonstrating its potential in developing antibacterial and antifungal agents (Hamed et al., 2020).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUHJYUSTWIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190117 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36663-00-0 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the significance of the disordered chloro-substituted phenyl ring in the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: The chloro-substituted phenyl ring in this compound exhibits disorder over two positions within the crystal structure []. This disorder, with each position having roughly equal occupancy (0.503 and 0.497), suggests a degree of flexibility within the molecule. This flexibility could be important for potential interactions with other molecules or surfaces if this compound is further investigated for applications in materials science or medicinal chemistry.
Q2: How do intermolecular interactions contribute to the stability of the crystal structure of this compound?
A2: The crystal structure of this compound is stabilized by a network of intermolecular interactions []. Specifically, C-H⋯O hydrogen bonds form between molecules, creating characteristic ring motifs (R(2) (1)(7) and R(2) (2)(10)). Furthermore, π-π interactions between the pyrazole and phenyl rings, evidenced by a centroid-centroid distance of 3.758 Å, contribute additional stability to the crystal packing. These interactions highlight the role of non-covalent forces in determining the solid-state arrangement of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

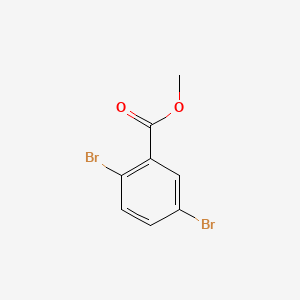
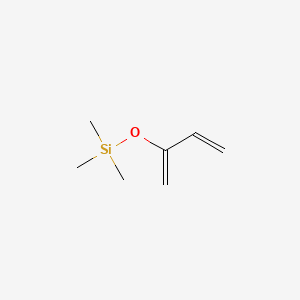
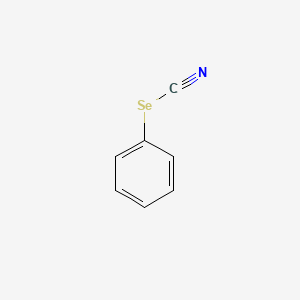

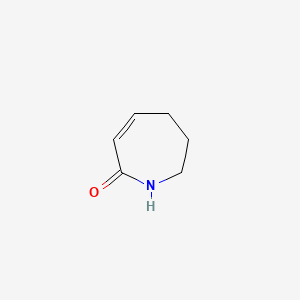
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
